1H-Imidazole, 1-methyl-2-(methylseleno)-
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Overview
Description
1H-Imidazole, 1-methyl-2-(methylseleno)- is a unique heterocyclic compound that features a selenium atom within its structure Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-methyl-2-(methylseleno)- typically involves the introduction of a methylseleno group into the imidazole ring. One common method includes the reaction of 1-methylimidazole with a methylseleno reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the methylseleno group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-methyl-2-(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-(methylseleno)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of advanced materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-(methylseleno)- involves its interaction with molecular targets and pathways. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1H-Imidazole, 1-methyl-: Lacks the methylseleno group, resulting in different chemical and biological properties.
1H-Imidazole, 2-methyl-: Substitution at a different position on the ring, leading to variations in reactivity and applications.
1H-Imidazole, 1-methyl-2-(methylthio)-:
Uniqueness: 1H-Imidazole, 1-methyl-2-(methylseleno)- is unique due to the presence of the selenium atom, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
Properties
CAS No. |
870554-45-3 |
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Molecular Formula |
C5H8N2Se |
Molecular Weight |
175.10 g/mol |
IUPAC Name |
1-methyl-2-methylselanylimidazole |
InChI |
InChI=1S/C5H8N2Se/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 |
InChI Key |
RGBPPKJCRIIATI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1[Se]C |
Origin of Product |
United States |
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